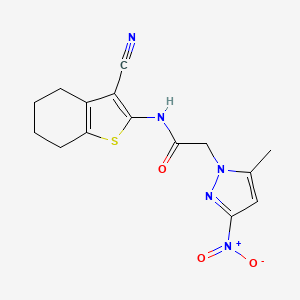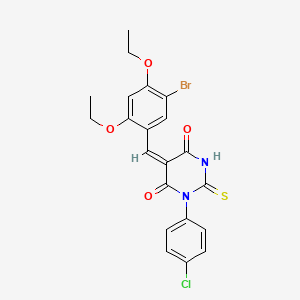![molecular formula C22H29N3O B6103906 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DPBA, is a member of the benzamide family of compounds and has been shown to have a wide range of biochemical and physiological effects. In We will also list future directions for further research on this compound.
作用機序
The mechanism of action of 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a key signaling molecule involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound may induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has also been shown to have anti-angiogenic effects. This means that this compound can inhibit the formation of new blood vessels, which is a key process in the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide for lab experiments is its high purity and stability. This makes it an ideal compound for use in in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of potential scientific research applications. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic effects. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
合成法
The synthesis of 4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide involves the reaction of 4-nitrobenzoyl chloride with N-(2-phenylethyl)-N,N-dimethylamine in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to yield this compound. This synthesis method has been optimized for high yield and purity and has been extensively used in the production of this compound for scientific research.
科学的研究の応用
4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide has been shown to have a wide range of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
特性
IUPAC Name |
4-(dimethylamino)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24(2)21-12-10-19(11-13-21)22(26)23-20-9-6-15-25(17-20)16-14-18-7-4-3-5-8-18/h3-5,7-8,10-13,20H,6,9,14-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIROIHNPKJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6103823.png)
![3-phenyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103824.png)
![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)

![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)

![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
